molecular formula C21H15F3N2O4 B11542146 N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide

Katalognummer: B11542146
Molekulargewicht: 416.3 g/mol
InChI-Schlüssel: JYMOACSFGZCDHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with cyano and methoxyphenyl groups, and a trifluoroacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide typically involves multi-step organic reactionsThe final step involves the incorporation of the trifluoroacetamide group under specific reaction conditions, such as the use of trifluoroacetic anhydride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the cyano group or other functional groups within the molecule.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide has several applications in scientific research:

Wirkmechanismus

The mechanism by which N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The cyano and trifluoroacetamide groups play a crucial role in these interactions, potentially inhibiting or activating specific pathways. Detailed studies using techniques like nuclear magnetic resonance (NMR) and mass spectrometry help elucidate these mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-acetamide: Similar structure but lacks the trifluoro group, which may affect its reactivity and interactions.

    N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroethanamide: Slightly different structure with an ethanamide group, leading to variations in its chemical properties.

Uniqueness

The presence of the trifluoroacetamide group in N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide makes it unique compared to similar compounds. This group enhances its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C21H15F3N2O4

Molekulargewicht

416.3 g/mol

IUPAC-Name

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C21H15F3N2O4/c1-28-14-7-3-12(4-8-14)17-16(11-25)19(26-20(27)21(22,23)24)30-18(17)13-5-9-15(29-2)10-6-13/h3-10H,1-2H3,(H,26,27)

InChI-Schlüssel

JYMOACSFGZCDHZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)C(F)(F)F)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.